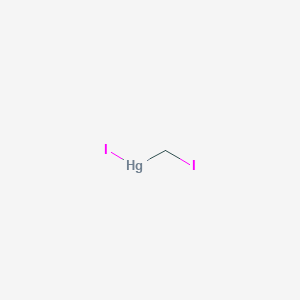
Iodo(iodomethyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iodo(iodomethyl)mercury (IMH) is a toxic organic compound that is commonly used in scientific research. It is a member of the organomercury family, which has been extensively studied due to its potential environmental and health hazards. IMH is a colorless liquid that is soluble in organic solvents and has a strong odor. Additionally, we will explore future directions for research on IMH.
作用機序
The mechanism of action of Iodo(iodomethyl)mercury is not well understood. It is believed that Iodo(iodomethyl)mercury reacts with thiol groups on proteins and enzymes, leading to the inhibition of their activity. Additionally, Iodo(iodomethyl)mercury can react with DNA and RNA, leading to the formation of adducts that can interfere with their structure and function. The toxicity of Iodo(iodomethyl)mercury is thought to be due to its ability to disrupt cellular processes by binding to critical biomolecules.
生化学的および生理学的効果
Iodo(iodomethyl)mercury is highly toxic to living organisms. It can cause a range of physiological and biochemical effects, including neurological damage, kidney damage, and reproductive toxicity. Iodo(iodomethyl)mercury has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which can lead to neurological damage. Additionally, Iodo(iodomethyl)mercury can interfere with the function of ion channels, leading to kidney damage. Iodo(iodomethyl)mercury has also been shown to be toxic to developing fetuses and can cause reproductive toxicity.
実験室実験の利点と制限
Iodo(iodomethyl)mercury has several advantages for use in lab experiments. It is a highly reactive reagent that can be used to modify proteins, peptides, and nucleic acids. Additionally, it can be used to study protein-protein interactions and enzyme activity. However, the toxicity of Iodo(iodomethyl)mercury limits its use in biological systems. The use of Iodo(iodomethyl)mercury requires careful handling and disposal to prevent environmental contamination and health hazards.
将来の方向性
Future research on Iodo(iodomethyl)mercury should focus on developing safer and more effective alternatives to this toxic compound. Additionally, the mechanisms of action of Iodo(iodomethyl)mercury should be further investigated to understand its effects on cellular processes. The development of new analytical techniques for the detection and quantification of Iodo(iodomethyl)mercury and its metabolites is also needed to assess its environmental and health impacts. Finally, the use of Iodo(iodomethyl)mercury in biological systems should be further explored to understand its potential as a therapeutic agent.
Conclusion:
In conclusion, Iodo(iodomethyl)mercury is a toxic compound that has been extensively studied in scientific research. Its reactivity towards proteins, peptides, and nucleic acids makes it a useful tool for studying biological systems. However, the toxicity of Iodo(iodomethyl)mercury limits its use in biological systems and requires careful handling and disposal. Future research on Iodo(iodomethyl)mercury should focus on developing safer alternatives and understanding its mechanisms of action.
合成法
Iodo(iodomethyl)mercury can be synthesized by reacting methyl iodide with mercury in the presence of a reducing agent. This process results in the formation of Iodo(iodomethyl)mercury and other organomercury compounds. The reaction can be carried out under mild conditions and is relatively easy to perform. However, the toxicity of the starting materials and the products makes this process hazardous.
科学的研究の応用
Iodo(iodomethyl)mercury is commonly used in scientific research as a reagent for the analysis of proteins and nucleic acids. It can be used to label proteins and peptides for mass spectrometry analysis. Additionally, Iodo(iodomethyl)mercury can be used to modify DNA and RNA for structural and functional studies. The reactivity of Iodo(iodomethyl)mercury towards thiol groups makes it a useful tool for studying protein-protein interactions. However, the toxicity of Iodo(iodomethyl)mercury limits its use in biological systems.
特性
CAS番号 |
141-51-5 |
|---|---|
製品名 |
Iodo(iodomethyl)mercury |
分子式 |
CH2HgI2 |
分子量 |
468.43 g/mol |
IUPAC名 |
iodo(iodomethyl)mercury |
InChI |
InChI=1S/CH2I.Hg.HI/c1-2;;/h1H2;;1H/q;+1;/p-1 |
InChIキー |
GMEOKFPXHQBBPF-UHFFFAOYSA-M |
SMILES |
C(I)[Hg]I |
正規SMILES |
C(I)[Hg]I |
その他のCAS番号 |
141-51-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



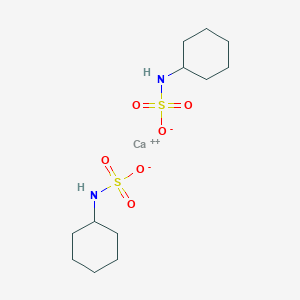
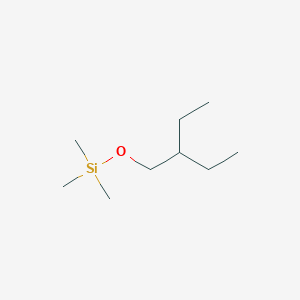
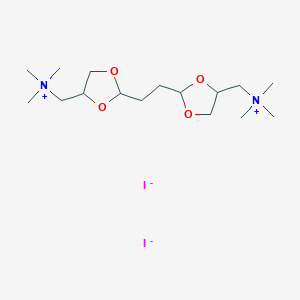
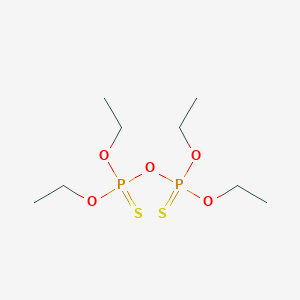
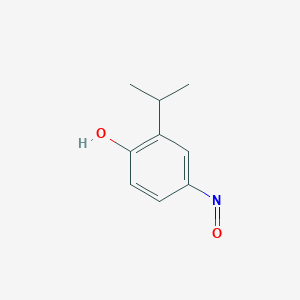
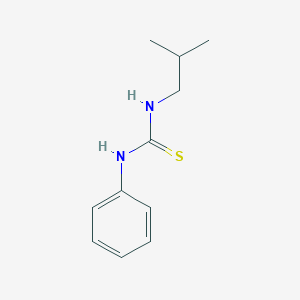
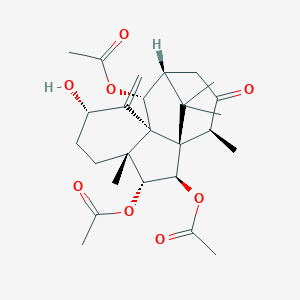
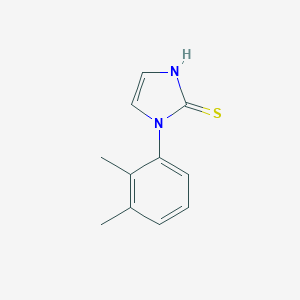
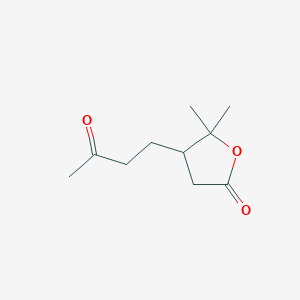

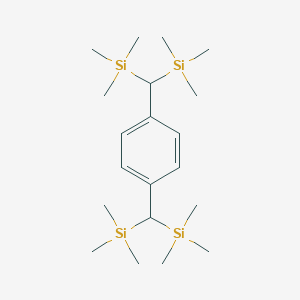
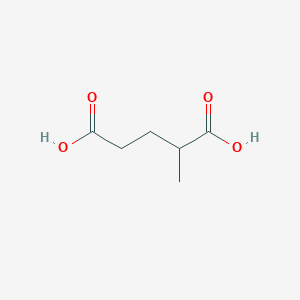
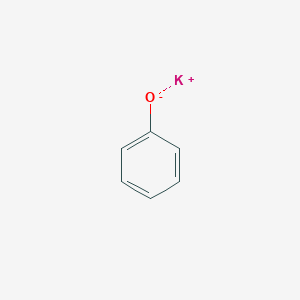
![1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone](/img/structure/B93158.png)